3,3-Difluorocyclohexanecarboxylic acid
Overview
Description
3,3-Difluorocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H10F2O2. It features a cyclohexane ring with two fluorine atoms attached at the third carbon position and a carboxylic acid group attached to another carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclohexanecarboxylic acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Bond Formation: Reaction with amines to form amides.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a hydrocarbon.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.
Amide Bond Formation: Utilizes amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylation: Requires strong acids or bases and elevated temperatures.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Resulting from amide bond formation.
Hydrocarbons: Produced through decarboxylation.
Scientific Research Applications
3,3-Difluorocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can introduce electron-withdrawing effects, potentially affecting the reactivity and interaction of the compound with other molecules. This can influence the acidity of the carboxylic acid group and its overall reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but with fluorine atoms at the fourth carbon position.
Cyclohexanecarboxylic acid: Lacks fluorine atoms, resulting in different chemical properties.
3,3-Difluorocyclohexane-1-carboxylic acid: Another isomer with similar fluorination but different positional attachment.
Uniqueness
3,3-Difluorocyclohexanecarboxylic acid is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated or differently fluorinated counterparts .
Properties
IUPAC Name |
3,3-difluorocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVZSOJKYXYXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849669-20-1 | |
Record name | 3,3-difluorocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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